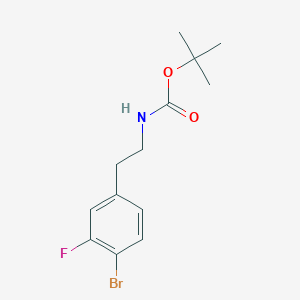

tert-Butyl 4-bromo-3-fluorophenethylcarbamate

Description

tert-Butyl 4-bromo-3-fluorophenethylcarbamate is a brominated and fluorinated aromatic carbamate derivative. Carbamates of this class are typically synthesized via Suzuki-Miyaura cross-coupling (as seen in ) or nucleophilic substitution reactions involving tert-butyl carbamate precursors. The tert-butyl group enhances steric protection of the carbamate functionality, while bromine and fluorine substituents modulate electronic properties and reactivity for downstream derivatization .

Properties

IUPAC Name |

tert-butyl N-[2-(4-bromo-3-fluorophenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrFNO2/c1-13(2,3)18-12(17)16-7-6-9-4-5-10(14)11(15)8-9/h4-5,8H,6-7H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZQZYYNXQLVJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Amines Using Di-tert-Butyl Dicarbonate

The tert-butoxycarbonyl (Boc) group is widely employed to protect amines during multi-step syntheses. For tert-butyl 4-bromo-3-fluorophenethylcarbamate, the primary amine of 4-bromo-3-fluorophenethylamine is protected using di-tert-butyl dicarbonate ((Boc)₂O). A solvent-free method utilizing sulfonated reduced graphene oxide (SrGO) as a catalyst achieves 88% yield under mild conditions (20°C, 3 hours). The protocol involves stirring (Boc)₂O (1 mmol) with the amine and SrGO (7.5 mg), followed by dichloromethane (DCM) workup and vacuum filtration. This method minimizes side reactions and eliminates solvent waste, making it environmentally favorable.

In contrast, traditional Boc protection in dichloromethane with dimethylaminopyridine (DMAP) as a base requires longer reaction times (12–24 hours) and yields 70–80%. The SrGO system’s superiority lies in its high surface area and acid sites, which accelerate the reaction without requiring stoichiometric bases.

Halogenation Techniques

Regioselective Bromination of Fluorinated Aromatics

Introducing bromine at the para position of 3-fluorophenethyl derivatives demands precise regiocontrol. A two-step approach is documented:

-

Friedel-Crafts Alkylation : Chlorobenzene reacts with tert-butyl chloride under HAlCl₄ catalysis to install the tert-butyl group.

-

Bromination : Aluminum chloride (AlCl₃) and bromine in tetrahydrofuran (THF) at 0–5°C for 24.5 hours achieve 78% yield for analogous piperidine derivatives.

For phenethylcarbamates, bromination typically occurs after Boc protection to prevent amine oxidation. Electrophilic aromatic substitution (EAS) using Br₂ in DCM with FeBr₃ as a Lewis acid is standard, though AlCl₃ may enhance selectivity for electron-deficient rings.

Fluorination Methods

Direct fluorination of bromophenethylamine precursors is challenging due to competing side reactions. Instead, 3-fluoro-4-bromophenethylamine is often synthesized via:

-

Balz-Schiemann Reaction : Diazotization of 4-bromo-3-aminophenethylamine followed by fluoridation with hydrofluoric acid (HF).

-

Nucleophilic Aromatic Substitution : Using KF/CuI in dimethylformamide (DMF) at 150°C.

Integrated Synthetic Routes

Sequential Halogenation and Boc Protection

A representative pathway involves:

One-Pot Halogenation-Protection

A patent describes a tandem process where HAlCl₄ catalyzes both tert-butyl group installation and bromination. Hydrogen chloride byproducts are repurposed to synthesize tert-butyl chloride, enhancing atom economy.

Reaction Optimization and Catalysis

Solvent Effects

Catalyst Performance

| Catalyst | Reaction | Yield (%) | Conditions |

|---|---|---|---|

| SrGO | Boc protection | 88 | Solvent-free, 20°C, 3h |

| AlCl₃ | Bromination | 78 | THF, 0–5°C, 24.5h |

| MnO₂ | Oxidation of alcohols to aldehydes | 80 | DCM, RT, 16h |

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 4-bromo-3-fluorophenethylcarbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.

Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or alcohol derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or substituted amines.

Oxidation Products: Products can include carboxylic acids, ketones, or aldehydes.

Reduction Products: Products can include primary amines or alcohols.

Scientific Research Applications

Chemistry: tert-Butyl 4-bromo-3-fluorophenethylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the effects of fluorinated and brominated aromatic compounds on biological systems. It is also used in the development of new pharmaceuticals and agrochemicals.

Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-3-fluorophenethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the phenyl ring can influence the compound’s binding affinity and selectivity. The tert-butyl group can provide steric hindrance, affecting the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

| Compound Name | CAS No. | Substituents | Molecular Weight | Similarity Score | Key Properties/Applications |

|---|---|---|---|---|---|

| tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate | 1150114-27-4 | 5-Br, 2,3-diF | 294.13 | 0.94 | Higher electrophilicity due to diF |

| tert-Butyl (3-bromo-5-fluorophenyl)carbamate | 1870366-60-1 | 3-Br, 5-F | 274.11 | 0.92 | Meta-substitution favors SNAr reactions |

| tert-Butyl 3-amino-4-fluorobenzylcarbamate | 657409-24-0 | 4-F, 3-NH₂ | 240.27 | N/A | Amino group enables peptide coupling |

| tert-Butyl 4-bromo-2-fluoro-5-methylphenylcarbamate | 1260804-94-1 | 4-Br, 2-F, 5-Me | 302.16 | 0.91 | Methyl enhances lipophilicity |

Reactivity and Stability

- Bromo vs. Fluoro Substituents : Bromine acts as a superior leaving group compared to fluorine, facilitating nucleophilic aromatic substitution (SNAr) reactions. Fluorine, being electronegative, stabilizes adjacent carbamate groups against hydrolysis .

- tert-Butyl Group : Provides steric shielding, increasing thermal stability but reducing solubility in polar solvents (e.g., water solubility <1 mg/mL inferred from and ).

- Synthetic Pathways : Analogs like tert-butyl (4'-fluoro-3-nitro-[1,1'-biphenyl]-4-yl)carbamate are synthesized via palladium-catalyzed cross-coupling (e.g., with 4-fluorophenylboronic acid in 1,4-dioxane/K₂CO₃ ), a method likely applicable to the target compound.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-bromo-3-fluorophenethylcarbamate, and how can purity be optimized?

Answer: The synthesis typically involves sequential functionalization of a phenethylamine scaffold. A common approach is:

Bromination/Fluorination : Introduce bromine and fluorine groups at positions 4 and 3, respectively, using electrophilic aromatic substitution (EAS) under controlled conditions (e.g., Br₂/FeBr₃ for bromination and F₂ or Selectfluor® for fluorination).

Carbamate Protection : React the amine group with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C, using DMAP as a catalyst .

Q. Purity Optimization :

Q. What safety precautions are critical when handling this compound?

Answer: Key safety measures include:

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the carbamate group .

- Ventilation : Use fume hoods to avoid inhalation of fine particles (particulate matter may irritate respiratory systems) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR or LC-MS) for this compound be resolved?

Answer: Contradictions often arise from:

- Rotameric Conformers : The tert-butyl group may cause splitting in ¹H NMR. Use low-temperature NMR (−40°C in CDCl₃) to slow conformational exchange and clarify signals .

- Isotopic Patterns : LC-MS may show M+2 peaks due to bromine’s natural isotopic abundance (≈1:1 ratio for [M]⁺ and [M+2]⁺). Confirm with high-resolution MS (HRMS) to rule out impurities .

- Solvent Artifacts : DCM or THF residues in ¹³C NMR? Re-crystallize from deuterated solvents and re-acquire spectra .

Q. How can reaction yields be improved in the synthesis of derivatives using this compound as a precursor?

Answer: Optimize cross-coupling reactions (e.g., Suzuki-Miyaura):

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf). The latter often improves efficiency for aryl bromides .

- Solvent Effects : Use toluene/water biphasic systems to stabilize intermediates and reduce side reactions.

- Temperature Control : Maintain 80–100°C for 12–24 hours to ensure complete coupling.

Q. Experimental Design Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Pd(PPh₃)₄, DMF | 45 | 92 |

| PdCl₂(dppf), Toluene | 78 | 98 |

| Microwave, 120°C | 82 | 95 |

Q. What analytical techniques are recommended for characterizing this compound in complex matrices?

Answer:

- X-ray Crystallography : Resolve stereochemical ambiguities. The tert-butyl group’s axial position in carbamates can be confirmed via crystallographic data .

- HPLC-DAD : Use a C18 column (4.6 × 250 mm) with 0.1% TFA in water/acetonitrile (60:40) at 1 mL/min. Retention time ~8.2 min .

- FT-IR : Confirm carbamate C=O stretch at ~1690–1710 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for tert-butyl carbamate derivatives?

Answer: Variations arise from:

- Polymorphism : Recrystallize from different solvents (e.g., EtOH vs. acetone) to isolate stable polymorphs.

- Impurity Profiles : Conduct DSC to detect eutectic mixtures. A sharp endothermic peak indicates purity >95% .

- Methodology : Compare open vs. sealed capillary methods; sealed tubes prevent sublimation of low-MW impurities .

Q. Why do computational (DFT) and experimental (NMR) data sometimes conflict for tert-butyl carbamates?

Answer:

- Solvent Effects : Gas-phase DFT calculations ignore solvent interactions. Use explicit solvent models (e.g., COSMO-RS) to improve agreement .

- Dynamic Effects : NMR captures time-averaged conformers, while DFT predicts static geometries. Apply molecular dynamics (MD) simulations to model rotation about the C–N bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.